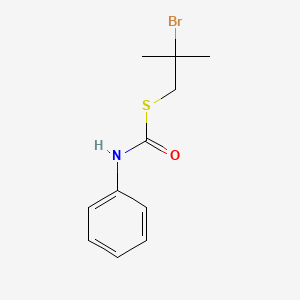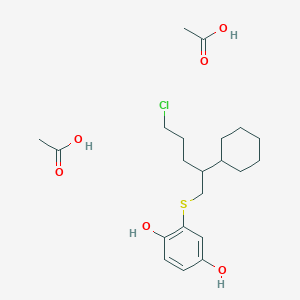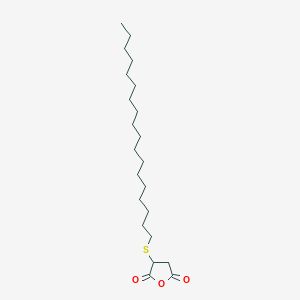
3-(Octadecylsulfanyl)oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Octadecylsulfanyl)oxolane-2,5-dione is an organic compound that features a unique combination of a long alkyl chain and a reactive oxolane-2,5-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecylsulfanyl)oxolane-2,5-dione typically involves the reaction of octadecyl mercaptan with oxolane-2,5-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Octadecylsulfanyl)oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolane-2,5-dione ring can be reduced to form diols.
Substitution: The alkyl chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as modified cellulose nanofibers for heavy metal adsorption
Wirkmechanismus
The mechanism of action of 3-(Octadecylsulfanyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The oxolane-2,5-dione moiety can react with nucleophiles, while the long alkyl chain can interact with hydrophobic regions of molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic anhydride: Similar structure but lacks the long alkyl chain.
Maleic anhydride: Contains a similar anhydride group but has different reactivity due to the presence of a double bond.
Uniqueness
3-(Octadecylsulfanyl)oxolane-2,5-dione is unique due to its combination of a reactive oxolane-2,5-dione moiety and a long hydrophobic alkyl chain. This combination imparts unique properties, such as enhanced solubility in non-polar solvents and the ability to interact with both hydrophilic and hydrophobic molecules.
Eigenschaften
CAS-Nummer |
85927-35-1 |
|---|---|
Molekularformel |
C22H40O3S |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
3-octadecylsulfanyloxolane-2,5-dione |
InChI |
InChI=1S/C22H40O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-20-19-21(23)25-22(20)24/h20H,2-19H2,1H3 |
InChI-Schlüssel |
DJEIKFCIWNKCSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSC1CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


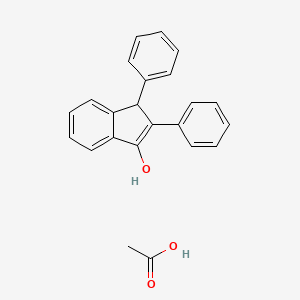
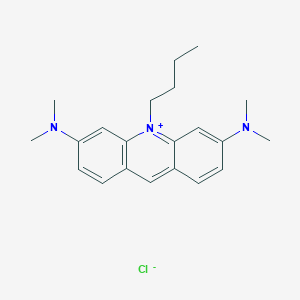
methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)

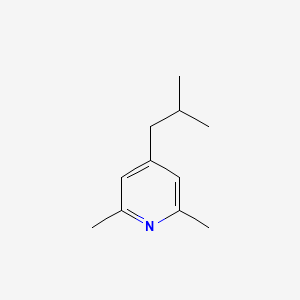
![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)

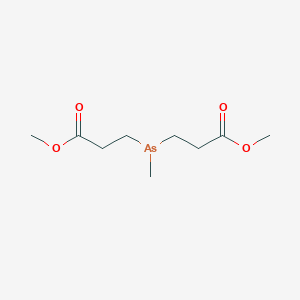
![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)

![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
